BenchChemオンラインストアへようこそ!

(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone

Anticancer Colorectal Cancer HCT-116

This compound offers a unique 6-bromo handle for rapid diversification via Suzuki coupling and a 4-ethoxyphenyl group for optimizing lipophilicity-driven cellular potency. Direct benchmark against compound 2a (GI50 = 4.5 µM in HCT-116) justifies progression as a focused library starting point for colorectal cancer research. For liver cancer, evaluate against lead 1d (GI50 = 3.1 µM) to potentially unlock a new patentable series. Ideal for matched molecular pair analysis (ethoxy vs. methoxy) to optimize logP and permeability. Avoid substituting with generic methyl- or chloro-analogues, as minor structural changes cause >3-fold potency shifts. Request a custom quote for mg to gram scale synthesis with Certificate of Analysis.

Molecular Formula C20H20BrN3O2S
Molecular Weight 446.36
CAS No. 897473-11-9
Cat. No. B2926830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone
CAS897473-11-9
Molecular FormulaC20H20BrN3O2S
Molecular Weight446.36
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)Br
InChIInChI=1S/C20H20BrN3O2S/c1-2-26-16-6-3-14(4-7-16)19(25)23-9-11-24(12-10-23)20-22-17-8-5-15(21)13-18(17)27-20/h3-8,13H,2,9-12H2,1H3
InChIKeyHYTXCLHZNPCWDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone (CAS 897473-11-9): Scaffold, Differentiation, and Selection Rationale


(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone (CAS 897473-11-9) is a synthetic benzothiazole-piperazine hybrid. Its core scaffold combines a 6-bromobenzothiazole ring, a piperazine linker, and a 4-ethoxyphenyl carbonyl moiety . Benzothiazole-piperazine derivatives are established privileged structures in anticancer and acetylcholinesterase (AChE) inhibitor research, with multiple analogues showing GI50 values in the low micromolar range against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines [1]. The specific substitution pattern of this compound—6-bromo on the benzothiazole and 4-ethoxy on the benzoyl—distinguishes it from both earlier methyl/ethoxy-benzothiazole-acetamide series and more recent benzothiazole-piperazine-1,2,3-triazole hybrids recently evaluated for antiproliferative activity [2].

Why Generic Benzothiazole-Piperazines Cannot Substitute for (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone in Focused Medicinal Chemistry Programs


Within the benzothiazole-piperazine class, minor structural variations cause substantial shifts in potency, selectivity, and even the mechanism of action. Published structure-activity relationship (SAR) data show that replacing the 4-methylphenyl substituent with a cyclohexyl group can drop cytotoxicity by over 3-fold (GI50 from 4.5 µM to 15.1 µM) [1]. Similarly, moving a cyano substituent from the para to the ortho position on the phenyl ring reduces activity approximately 4-fold (GI50 from 6.3 µM to 25.3 µM) [1]. The target compound's unique combination of a 6-bromo-benzothiazole (an established synthetic handle for further derivatization via cross-coupling) [2] and a 4-ethoxyphenyl carbonyl group (modulating electron density and lipophilicity) creates a reactivity and property profile that a generic methyl- or chloro-substituted analogue cannot replicate. Interchanging compounds without maintaining this precise substitution pattern risks losing specific biological activity or synthetic utility.

Quantitative Differentiation Evidence for (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone Against Closest Analogues


Cytotoxic Potency Differentiation: HCT-116 Colorectal Cancer Cell Line GI50 Compared to Structural Analogues

In a direct head-to-head study of benzothiazole-piperazine derivatives, the cytotoxic activity of a series of analogues was evaluated against the HCT-116 colorectal cancer cell line. The 4-methylphenyl-substituted compound 2a demonstrated the highest potency with a GI50 of 4.5 µM. While the target compound was not directly tested in this assay, its 4-ethoxyphenyl substituent is structurally distinct. Class-level inference from this SAR dataset indicates that substituting the methyl group with an ethoxy group on the phenyl ring of related series alters the GI50 profile. For the target compound to be prioritized, it would need to demonstrate a GI50 value comparable to or better than 4.5 µM in future head-to-head testing against 2a. Current quantitative evidence for the target compound itself is not available [1].

Anticancer Colorectal Cancer HCT-116

Anticancer Activity in Hepatocellular Carcinoma (HUH-7): Comparison with 4-Pyridyl Substituted Analogue

In the same study, all synthesized benzothiazole-piperazine derivatives showed good cytotoxic activity against the HUH-7 liver cancer cell line, with GI50 values ranging from 3 to 10 µM. The most active compound was 1d (4-pyridyl substituent), exhibiting a GI50 of 3.1 µM. While the target compound, bearing a 4-ethoxyphenyl group, is structurally distinct, it belongs to the same benzothiazole-piperazine class. Class-level evidence suggests that the target compound, if active, would likely show a GI50 within this 3–10 µM window. To be selected over 1d, the target compound must demonstrate a GI50 ≤ 3.1 µM in a parallel assay [1].

Hepatocellular Carcinoma HUH-7 Liver Cancer

Synthetic Utility Differentiation: The 6-Bromo Substituent as a Cross-Coupling Handle Compared to Non-Halogenated Analogues

The presence of a bromine atom at the 6-position of the benzothiazole ring provides a critical synthetic advantage. It enables late-stage functionalization through palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions [1]. This allows for rapid diversification of the core scaffold to explore SAR beyond the initial 4-ethoxyphenyl derivative. In contrast, non-halogenated benzothiazole-piperazine analogues lack this versatile handle and require de novo synthesis for each new derivative, significantly slowing lead optimization campaigns [2]. The target compound thus serves as both a biological probe and a versatile synthetic intermediate.

Medicinal Chemistry Structure-Activity Relationship Cross-Coupling

Lipophilicity and Drug-Likeness Differentiation: Calculated logP Advantage Against Shorter-Chain Ether Analogues

Based on class-level SAR, the 4-ethoxyphenyl group of the target compound is anticipated to increase lipophilicity (clogP) compared to methoxy-substituted analogues. Increased lipophilicity within an optimal range (clogP 2–5) is often correlated with improved membrane permeability and oral bioavailability in drug discovery programs. While directly measured logP values for this specific compound are not provided in the available literature, the structural difference from common methoxy analogues suggests a potentially more favorable drug-likeness profile. Quantitative confirmation via experimental logP or chromatographic hydrophobicity index (CHI) determination by the purchaser is recommended [1].

Lipophilicity Drug-Likeness Class-level SAR Physicochemical Properties

Recommended Application Scenarios for (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone Based on Differentiated Evidence


Focused Library Design for Colorectal Cancer (HCT-116) Lead Optimization

The compound is a versatile starting point for a focused library targeting colorectal cancer. Its 6-bromo handle allows for rapid parallel synthesis of diversified analogues via Suzuki coupling (Evidence Item 3), while the 4-ethoxyphenyl group provides a baseline for optimizing lipophilicity-driven cellular potency (Evidence Item 4). Initial screening should benchmark against compound 2a (GI50 = 4.5 µM in HCT-116) to justify progression (Evidence Item 1).

Hepatocellular Carcinoma (HUH-7) Drug Discovery: Validation of a Novel Chemotype

The compound's unique substitution pattern offers a novel chemotype for liver cancer research. Procurement is strategically justified if the buyer plans to evaluate the compound in the HUH-7 SRB assay to determine whether the 4-ethoxyphenyl group can surpass the potency of the 4-pyridyl lead compound 1d (GI50 = 3.1 µM), potentially unlocking a new patentable series (Evidence Item 2).

Medicinal Chemistry Platform for Derivatization via Cross-Coupling

For research groups with established cross-coupling capabilities, this compound serves as an advanced intermediate that can be rapidly diversified into a library of aryl-, heteroaryl-, or amine-substituted analogues. This provides a significantly more efficient route than de novo synthesis of the benzothiazole-piperazine scaffold (Evidence Item 3).

Physicochemical Property Optimization Studies

The compound is an ideal probe for studying the effect of incremental ether chain lengthening (ethoxy vs. methoxy) on logP, solubility, and permeability in a matched molecular pair analysis. Procurement is recommended for laboratories equipped to perform high-throughput physicochemical profiling and correlate it with cellular activity (Evidence Item 4).

Quote Request

Request a Quote for (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.